3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane
Overview
Description
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by the presence of a spiro junction between a pyrrolidine and an oxolane ring. This compound is notable for its unique structural features, including the incorporation of two fluorine atoms, which can significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common approach is the reaction of a suitable pyrrolidine derivative with an oxolane precursor under conditions that promote spirocyclization. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, is also common to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The spirocyclic structure also contributes to its stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonane: Lacks the fluorine atoms and oxolane ring, resulting in different chemical properties.
7-Oxa-1-azaspiro[4.4]nonane: Similar structure but without the fluorine atoms, leading to variations in reactivity and stability.
8-Oxa-1-azaspiro[4.5]decane: Larger ring system with different spatial arrangement and chemical behavior.
Uniqueness
3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane is unique due to the presence of fluorine atoms and the spirocyclic structure, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3-difluoro-1-oxa-7-azaspiro[4.4]nonane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)3-6(11-5-7)1-2-10-4-6/h10H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOZAQLQEXWABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(CO2)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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